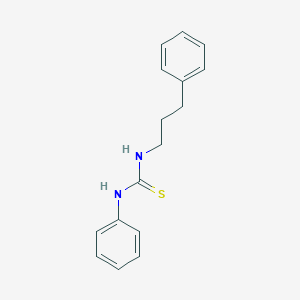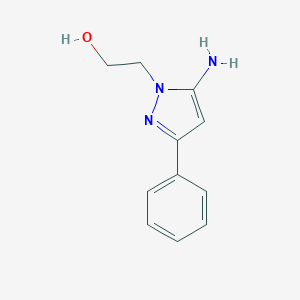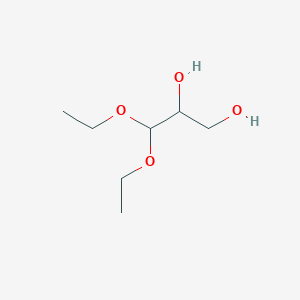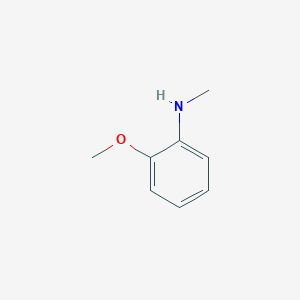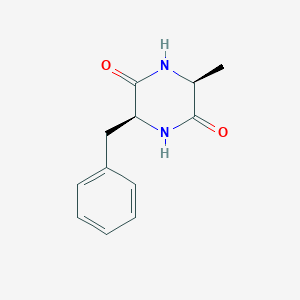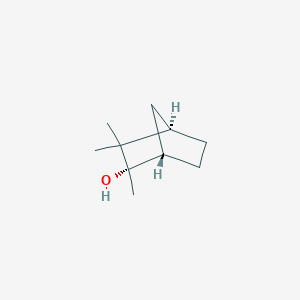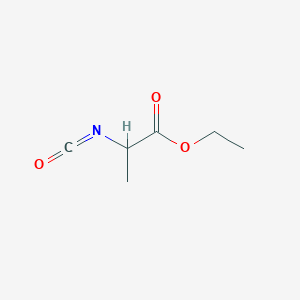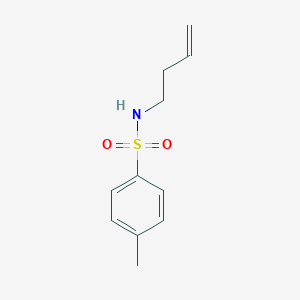
Benzenesulfonamide, N-3-buten-1-yl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-3-buten-1-yl-4-methyl-, also known as N-(3-buten-1-yl)-4-methylbenzenesulfonamide (BMS), is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BMS is a sulfonamide derivative that has been found to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of BMS is not fully understood, but it is thought to involve the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. BMS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Efectos Bioquímicos Y Fisiológicos
BMS has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, antitumor, and antiviral properties, BMS has also been shown to possess antioxidant activity, which may contribute to its therapeutic effects. BMS has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in various pathological conditions such as cancer and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, BMS has been found to have some cytotoxic effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on BMS. One area of interest is the development of more potent and selective derivatives of BMS that can be used as therapeutic agents. Another area of research is the investigation of the potential use of BMS in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or chemotherapeutic agents, to enhance their therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of BMS and to identify its molecular targets.
Métodos De Síntesis
BMS can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with 3-buten-1-amine in the presence of a base such as triethylamine. Other methods of synthesis have also been reported, including the use of Benzenesulfonamide, N-3-buten-1-yl-4-methyl-(3-buten-1-yl)phthalimide as a precursor.
Aplicaciones Científicas De Investigación
BMS has been extensively studied for its potential use as a therapeutic agent in a range of diseases. In particular, BMS has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. BMS has also been investigated for its potential as an antitumor agent, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, BMS has been found to possess antiviral activity against a range of viruses, including influenza and HIV.
Propiedades
IUPAC Name |
N-but-3-enyl-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h3,5-8,12H,1,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKDLNPOJFRDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474128 |
Source


|
| Record name | N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-3-buten-1-yl-4-methyl- | |
CAS RN |
10285-80-0 |
Source


|
| Record name | N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

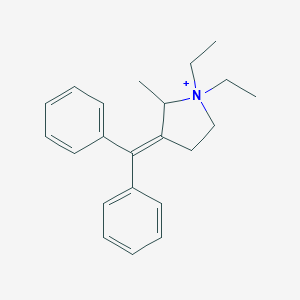
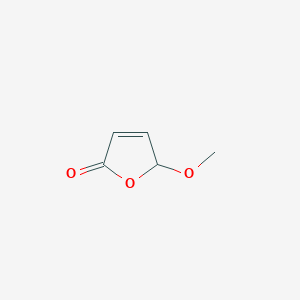
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
